molecular formula C5H3N3O4 B082861 3,4-Dinitropyridine CAS No. 14916-69-9

3,4-Dinitropyridine

Cat. No. B082861
CAS RN: 14916-69-9
M. Wt: 169.1 g/mol
InChI Key: AGWLZVDRBYEOSR-UHFFFAOYSA-N
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Description

3,4-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4 . It is used for research and development purposes . It is an industrially important nitropyridine derivative .


Synthesis Analysis

The synthesis of nitropyridines, such as 3,4-Dinitropyridine, often involves a two-step approach . The first step is the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to give 4-nitropyridine N-oxide . This is followed by a reaction with phosphorus trichloride (PCl3) to give the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .


Molecular Structure Analysis

The molecular structure of 3,4-Dinitropyridine consists of a pyridine ring with nitro groups (-NO2) attached at the 3rd and 4th positions . The molecular weight of 3,4-Dinitropyridine is 169.1 .

Scientific Research Applications

  • Amination of Dinitropyridines : The amination of 3,5-Dinitropyridine and its derivatives with liquid ammonia and potassium permanganate is used to produce mono-, di-, and triamino-substituted compounds. These compounds have applications in various chemical syntheses and materials science (Woźniak, Bańskira, & Szpakiewicz, 1993).

  • Synthesis of Energetic Materials : Novel thermally stable energetic materials like 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP) are synthesized using 3,5-dinitropyridine derivatives. These materials have significant applications in explosives, pyrotechnics, and propellants (Zhou, Ma, Liu, & Yao, 2017).

  • Production of Energetic Monoanionic Salts : 3,5-Dinitropyridin-2-ol (DNP) and its monoanionic salts, including nitrogen-rich molecules, have been synthesized. These compounds have promising applications in the field of energetic materials due to their high detonation velocities and pressures (Ghule, Srinivas, & Muralidharan, 2013).

  • Synthesis of Substituted Dinitropyridine Derivatives : New 4-amino-3,5-dinitropyridine derivatives are prepared for various chemical applications. These derivatives are synthesized through nitration and nucleophilic substitution reactions (Ma, Wang, Hou, Liu, & Yao, 2013).

  • Chemical Analysis and Characterization : Studies on the vibrational spectroscopy of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine have been conducted. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).

  • Biological Applications : 3,4-Diaminopyridine has been found to be a potent potassium channel blocker, indicating its potential in the study of membrane ionic channels and neurological disorders (Kirsch & Narahashi, 1978).

  • Pharmaceutical Research : 3,4-Diaminopyridine has been studied for its efficacy in treating stable chronic demyelinating polyneuropathy, indicating its potential therapeutic applications (Russell, Windebank, & Harper, 1995).

Safety And Hazards

3,4-Dinitropyridine is considered hazardous . If inhaled, it is advised to move the victim to fresh air and give artificial respiration if necessary . In case of skin or eye contact, it is recommended to wash off with plenty of water and consult a doctor . It is also advised to avoid dust formation and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

3,4-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-3-5(4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWLZVDRBYEOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376569
Record name 3,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dinitropyridine

CAS RN

14916-69-9
Record name 3,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
B Li, M Zhou, J Peng, L Li, Y Guo - Journal of Molecular Modeling, 2019 - Springer
A series of derivatives of pyridine were designed through substituting hydrogen atoms by nitro groups systematically. By using the density functional theory at B3PW91/6-311++G(d,p)//…
Number of citations: 7 link.springer.com
TN Chmovzh, LS Konstantinova, MI Struchkova… - Chemistry of …, 2015 - Springer
A short and safe method for the synthesis of [1,2,5]oxadiazolo[3,4-c] pyridine | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink …
Number of citations: 8 link.springer.com
A Signot - Chem. Listy, 1965 - pubs.rsc.org
Perkin-Elmer Limited, in association with Hitachi of Japan, have introduced a new ultraviolet and visible spect rophotomet er, model 124, scanning the spectrum from 190 to SOOnm, …
Number of citations: 0 pubs.rsc.org
N Kommu, VD Ghule, AS Kumar… - Chemistry–An Asian …, 2014 - Wiley Online Library
A series of dense and energetic polynitroaryl‐1,2,4‐triazoles were synthesized through the nitration of aryl‐1,2,4‐triazoles. The Cu‐catalyzed/base‐mediated coupling reactions of …
Number of citations: 44 onlinelibrary.wiley.com
GA Olah, K Laali, O Farooq, JA Olah - The Journal of Organic …, 1990 - ACS Publications
Method B. To a suspension of p-teri-butylcalix [4] arene toluene complex (1)(1.0 g, 1.36 mmol) in CH3CN (300 mL) was added K2C03 (0.38 g, 2.74 mmol). In the case of 2e, a small …
Number of citations: 1 pubs.acs.org
RW Millar, RP Claridge, JPB Sandall, C Thompson - Arkivoc, 2002 - arkat-usa.org
Conventional nitrations use electrophilic reagents as the attacking species, and therefore electron-deficient substrates, such as certain nitrogen heterocycles and polynitroaromatics, …
Number of citations: 14 www.arkat-usa.org
T Urbański - 2013 - books.google.com
Nitro Compounds provides information pertinent to the formation, mechanism, synthesis, and structure of nitro compounds. This book discusses the behavioral uniqueness of the nitro …
Number of citations: 0 books.google.com
GA Olah - 1991 - books.google.com
Varied nitrocompounds ranging from such C-nitrocompounds as TNT to N-nitrocompounds such as RDX and HMX to O-nitrocompounds such as trinitroglycerol play a most significant …
Number of citations: 1 books.google.com
S Lochynski, HJ Shine, M Soroka… - The Journal of …, 1990 - ACS Publications
Page 2177. Regardingthe statement that the scope of the SEM protecting group has not been evaluated in the field of carbohydrate chemistry (ref 5), we wish to point out that the use of …
Number of citations: 0 pubs.acs.org
BM Pinto, MMW Buiting, KB Reimer - The Journal of Organic …, 1990 - ACS Publications
Page 2177. Regardingthe statement that the scope of the SEM protecting group has not been evaluated in the field of carbohydrate chemistry (ref 5), we wish to point out that the use of …
Number of citations: 0 pubs.acs.org

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